Chloromethyl cyclobutanecarboxylate
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Overview
Description
Chloromethyl cyclobutanecarboxylate: is an organic compound with the molecular formula C6H9ClO2. It is a colorless liquid under standard conditions and is known for its reactivity due to the presence of both a chloromethyl group and a cyclobutanecarboxylate moiety. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl cyclobutanecarboxylate can be synthesized through the chloromethylation of cyclobutanecarboxylic acid. One common method involves the reaction of cyclobutanecarboxylic acid with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs at low temperatures (5-10°C) to ensure high yields .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also emphasized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl cyclobutanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amines, ethers, and thioethers.
Oxidation Reactions: The compound can be oxidized to form cyclobutanecarboxylic acid derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclobutylmethanol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substitution reactions yield a variety of derivatives depending on the nucleophile used.
- Oxidation reactions produce cyclobutanecarboxylic acid derivatives.
- Reduction reactions result in cyclobutylmethanol derivatives .
Scientific Research Applications
Chloromethyl cyclobutanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethyl cyclobutanecarboxylate involves its reactivity due to the presence of the chloromethyl group. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The cyclobutanecarboxylate moiety provides structural rigidity and can participate in ring-opening reactions under certain conditions .
Comparison with Similar Compounds
Cyclobutanecarboxylic Acid: This compound shares the cyclobutane ring structure but lacks the chloromethyl group.
Cyclobutylmethanol: This compound has a similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness: Chloromethyl cyclobutanecarboxylate is unique due to the presence of both a reactive chloromethyl group and a cyclobutanecarboxylate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
chloromethyl cyclobutanecarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-4-9-6(8)5-2-1-3-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSJJKIXNSMVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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